molecular formula C16H18ClNO B1317658 4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine CAS No. 87294-31-3

4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine

Cat. No. B1317658
CAS RN: 87294-31-3
M. Wt: 275.77 g/mol
InChI Key: RKPJQUWWYQWUOE-UHFFFAOYSA-N
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Description

4-[4-(Sec-butyl)phenoxy]-3-chlorophenylamine, also known as SBPC, is a tertiary amine that is widely used in research applications due to its many advantages. It is a versatile molecule with a wide range of applications, from synthesis of pharmaceuticals to biochemical and physiological studies. SBPC is an important tool for researchers in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Analytical Chemistry Applications

HPLC Determination in Rat Plasma

A method was established for the determination of a similar compound, 3,4-dichlorophenyl-propenoyl-sec-butylamine, in rat plasma using high-performance liquid chromatography (HPLC). This method is accurate, sensitive, and convenient for preclinical animal experiments, indicating potential for pharmacokinetic studies (Bu Xiu, 2004).

Material Science Applications

Synthesis and Characterization of Polyimides

Novel polyimides were synthesized from a compound related to the one of interest, demonstrating enhanced solubility and thermal stability. These polyimides form transparent, tough, and flexible films, offering potential applications in electronics and coatings due to their high glass transition temperatures and low water absorption (Congyan Li et al., 2016).

Environmental Science Applications

Photolytic Degradation of Chlorinated Phenols

Research on the photolytic degradation of chlorinated phenols, including compounds similar to the one of interest, in room temperature ionic liquids suggests a surface-complex-mediated path for visible-light-induced degradation. This finding opens possibilities for environmental applications, such as wastewater treatment or pollutant degradation, by leveraging visible light (Soonhyun Kim & W. Choi, 2005).

Pharmacological Applications

Antiepileptic Drug Interaction Studies

properties

IUPAC Name

4-(4-butan-2-ylphenoxy)-3-chloroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO/c1-3-11(2)12-4-7-14(8-5-12)19-16-9-6-13(18)10-15(16)17/h4-11H,3,18H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPJQUWWYQWUOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60542491
Record name 4-[4-(Butan-2-yl)phenoxy]-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87294-31-3
Record name 4-[4-(Butan-2-yl)phenoxy]-3-chloroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60542491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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